

An In-depth Technical Guide to Bromopentacarbonylmanganese(I) - $\text{Mn}(\text{CO})_5\text{Br}$

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Compound of Interest

Compound Name: *Manganese pentacarbonyl
bromide*

Cat. No.: *B083175*

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This technical guide provides a comprehensive overview of the physical and chemical properties of Bromopentacarbonylmanganese(I), $\text{Mn}(\text{CO})_5\text{Br}$. It includes key data, experimental protocols, and visual representations of its synthesis and reactivity to support its application in research and development.

Core Physical and Chemical Properties

Bromopentacarbonylmanganese(I) is a bright orange, crystalline organometallic compound.^[1]
^[2] It serves as a crucial precursor and intermediate in the synthesis of other manganese complexes.^{[1][3]} The compound is sensitive to air, moisture, and light, necessitating proper handling and storage conditions.^{[2][3]} Recommended storage is at low temperatures (0-8°C) in a dry, dark environment.^{[2][3]}

Table 1: Physical Properties of $\text{Mn}(\text{CO})_5\text{Br}$

Property	Value	Source
Molecular Formula	C ₅ BrMnO ₅	[3][4]
Molecular Weight	274.89 g/mol	[3][5]
Appearance	Yellow to orange crystalline solid	[2][3][6]
Solubility	Soluble in a variety of organic solvents	[2][3][7]
Storage Conditions	0-8°C, protect from air, light, and moisture	[2][3]

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of Mn(CO)₅Br. Infrared (IR) spectroscopy is particularly informative due to the carbonyl ligands.

Table 2: Spectroscopic Data for Mn(CO)₅Br

Spectroscopic Method	Key Features & Values	Source
Infrared (IR) Spectroscopy	Exhibits characteristic strong absorptions in the metal carbonyl region. In DMSO, two main peaks are observed for the five CO groups: a low-frequency A_1 mode (mainly axial CO stretching) and a high-frequency, doubly degenerate E mode (mainly radial CO stretching).[8] The infrared spectrum shows characteristic signals at approximately 2081, 2035, and 1985 cm^{-1} . [9]	[8][9]
^{55}Mn NMR Spectroscopy	Solid-state ^{55}Mn NMR spectroscopy is sensitive to the local bonding environment.[10] The lineshapes are significantly influenced by the Manganese Chemical Shift Anisotropy (CSA) and large ^{55}Mn quadrupolar coupling constants.[10][11]	[10][11]

Chemical Reactivity and Applications

$\text{Mn}(\text{CO})_5\text{Br}$ is a versatile reagent in organometallic chemistry, primarily utilized as a starting material for the synthesis of various manganese(I) complexes.[12] Its reactivity is dominated by the substitution of its carbonyl (CO) ligands.

- Ligand Substitution:** The compound readily undergoes substitution of one or more CO ligands by a variety of donor ligands (L), such as phosphines, isocyanides, and N-heterocyclic carbenes, to yield derivatives like $\text{BrMn}(\text{CO})_3\text{L}_2$. [1][13][14] The first CO ligand

can typically be replaced at room temperature, while further substitution often requires heating.[\[12\]](#)

- **Precursor to Cationic Complexes:** It is a precursor for synthesizing cationic arene complexes of the type $[(\eta^6\text{-arene})\text{Mn}(\text{CO})_3]^+$.[\[1\]](#)[\[15\]](#) It also reacts with nitrosonium hexafluorophosphate (NOPF_6) in acetonitrile to yield the cationic complex $[\text{Mn}(\text{CO})_5(\text{CH}_3\text{CN})]^+$.[\[16\]](#)
- **Catalysis:** $\text{Mn}(\text{CO})_5\text{Br}$ is an effective and commercially available catalyst precursor for various organic transformations.[\[12\]](#)[\[17\]](#) It has been shown to catalyze the hydroboration of ketones under mild conditions with high functional group tolerance.[\[17\]](#) It is also a key in situ precursor for the manganese-catalyzed hydrogenation of ketones.[\[9\]](#)
- **Synthesis of Alkyl/Aryl Complexes:** While not the primary route, $\text{Mn}(\text{CO})_5\text{Br}$ can react with organolithium or Grignard reagents to form manganese alkyl or aryl carbonyl complexes, such as $[\text{Mn}(\text{CO})_5\text{Ph}]$.[\[18\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of $\text{Mn}(\text{CO})_5\text{Br}$ and a representative ligand substitution reaction.

4.1. Synthesis of Bromopentacarbonylmanganese(I)

This protocol is based on the standard preparation from dimanganese decacarbonyl.[\[1\]](#)

Objective: To synthesize $\text{Mn}(\text{CO})_5\text{Br}$ via oxidative cleavage of the Mn-Mn bond in $\text{Mn}_2(\text{CO})_{10}$.

Materials:

- Dimanganese decacarbonyl ($\text{Mn}_2(\text{CO})_{10}$)
- Bromine (Br_2)
- Inert solvent (e.g., a hydrocarbon like hexane)
- Standard Schlenk line and glassware for inert atmosphere synthesis

Procedure:

- In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimanganese decacarbonyl in the chosen inert solvent.
- Slowly add a stoichiometric amount of bromine (1 mole of Br₂ per mole of Mn₂(CO)₁₀) to the solution. The reaction is an oxidative cleavage: $\text{Mn}_2(\text{CO})_{10} + \text{Br}_2 \rightarrow 2 \text{BrMn}(\text{CO})_5$ ^[1]
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials.
- Upon completion, the product, a bright orange solid, can be isolated.^[1] The solvent is typically removed under vacuum.
- The resulting solid can be purified by recrystallization or sublimation if necessary. Store the final product under inert gas, away from light, and at reduced temperature.

4.2. Synthesis of a Trisubstituted Carbonyl Complex

This protocol describes a general method for the substitution of CO ligands in Mn(CO)₅Br, as exemplified by the synthesis of [MnBr(CO)₃(L)] where L is a bidentate ligand like 4,5-diazafluoren-9-one.^[19]

Objective: To replace two CO ligands from Mn(CO)₅Br with a bidentate α-diimine ligand.

Materials:

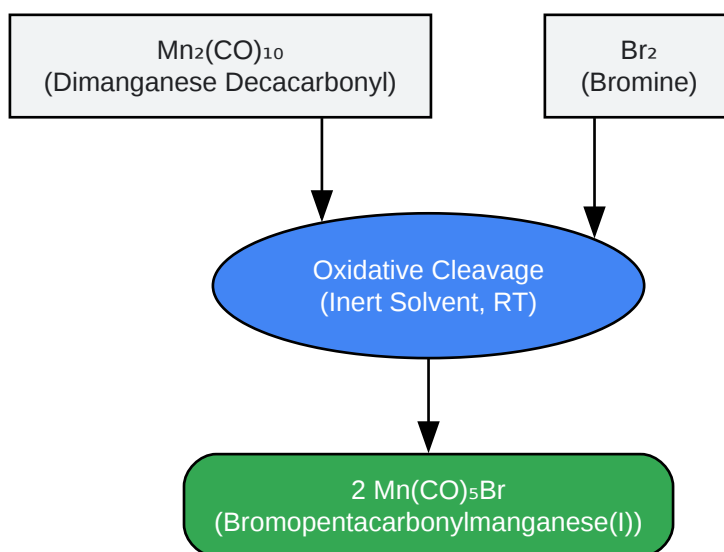
- Bromopentacarbonylmanganese(I) (Mn(CO)₅Br)
- 4,5-diazafluoren-9-one (dafo)
- Dichloromethane (CH₂Cl₂)
- Hexanes
- Standard laboratory glassware

Procedure:

- Prepare a slurry of $\text{Mn}(\text{CO})_5\text{Br}$ (100 mg, 0.36 mmol) and a slight molar excess of 4,5-diazafluoren-9-one (73 mg, 0.40 mmol) in 25 mL of dichloromethane.[19]
- Stir the mixture at room temperature for approximately 20 hours.[19] The solution's color will change to red, indicating the formation of the complex.[19]
- Remove the dichloromethane solvent under reduced pressure to obtain a dark orange powder.[19]
- Recrystallize the solid product by dissolving it in a minimum amount of dichloromethane and carefully layering hexanes on top of the solution.[19]
- Collect the resulting crystals by filtration. The product is $[\text{MnBr}(\text{CO})_3(\text{dafo})]$.[19]
Characterization can be performed using IR spectroscopy, which will show a shift in the $\nu(\text{CO})$ bands compared to the starting material.[19]

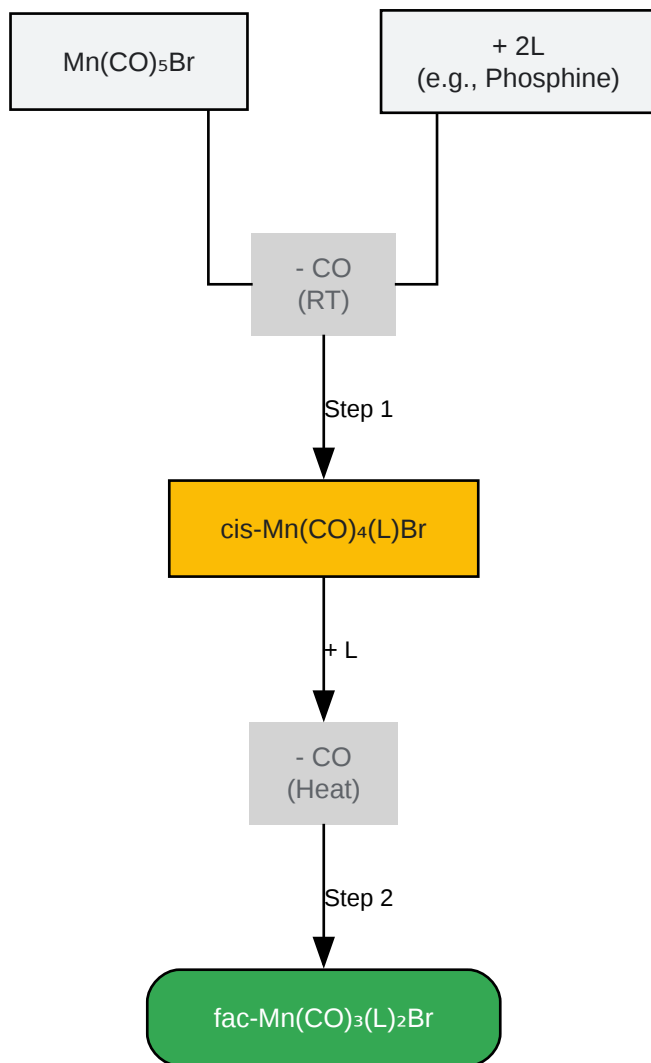
Visualization of Workflows and Pathways

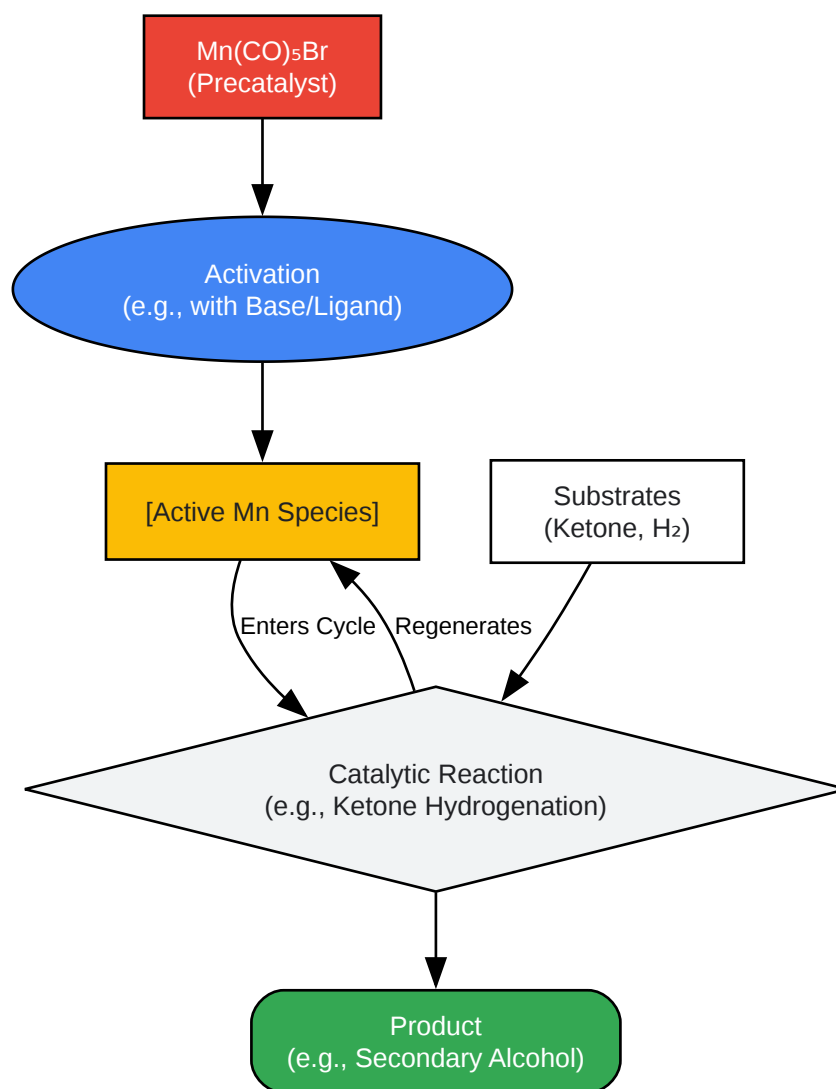
The following diagrams, generated using DOT language, illustrate key processes involving $\text{Mn}(\text{CO})_5\text{Br}$.



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Synthesis of $\text{Mn}(\text{CO})_5\text{Br}$ from $\text{Mn}_2(\text{CO})_{10}$.





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